1-(piperidin-2-ylmethyl)-1H-pyrazol-4-amine
Overview
Description
1-(Piperidin-2-ylmethyl)-1H-pyrazol-4-amine is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound, with its unique structure, has garnered interest for its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(piperidin-2-ylmethyl)-1H-pyrazol-4-amine typically involves the reaction of piperidine with pyrazole derivatives under specific conditions. One common method involves the use of rhodium (I) complex and pinacol borane to achieve highly diastereoselective products through a dearomatization/hydrogenation process . Another approach utilizes multi-component reactions (MCRs) in ethanol as a green solvent, employing N,N,N’,N’-tetramethyl-N, N’-bis(sulfo) ethane-1,2-diaminium mesylate as an effective dual-functional ionic liquid .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Piperidin-2-ylmethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, potassium cyanide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(Piperidin-2-ylmethyl)-1H-pyrazol-4-amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(piperidin-2-ylmethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Piperidine: A basic structure that serves as a building block for various derivatives.
Pyrazole: Another core structure that is often modified to enhance biological activity.
Spiropiperidines: Compounds with a spirocyclic structure that exhibit unique chemical and biological properties.
Uniqueness: 1-(Piperidin-2-ylmethyl)-1H-pyrazol-4-amine stands out due to its combined piperidine and pyrazole moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for diverse applications in research and industry.
Biological Activity
1-(Piperidin-2-ylmethyl)-1H-pyrazol-4-amine is a compound that belongs to the pyrazole class of heterocyclic compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have shown inhibitory effects on various cancer cell lines. A study demonstrated that pyrazole derivatives could inhibit the growth of MCF-7 breast cancer cells with IC50 values as low as 0.08 µM, indicating potent antiproliferative activity .
Table 1: Anticancer Activity of Pyrazole Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | 0.08 |
3-(3,4-Dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole | MCF-7 | 0.07 |
Anti-inflammatory Activity
Inflammation plays a crucial role in various diseases, and compounds like this compound are being investigated for their anti-inflammatory effects. Research has shown that certain pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process. For example, some derivatives demonstrated significant inhibition of COX enzymes with IC50 values ranging from 3.8 to 1.2 nM .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has also been explored extensively. Studies have reported that compounds related to this compound exhibit activity against both bacteria and fungi. For instance, a derivative showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL .
Table 2: Antimicrobial Activity of Pyrazole Derivatives
Compound | Target Organism | MIC (mg/mL) |
---|---|---|
This compound | S. aureus | 0.0039 |
2,6-Dipiperidino-1,4-dibromobenzene | E. coli | 0.025 |
The mechanisms by which pyrazole derivatives exert their biological effects often involve interaction with specific enzymes or receptors:
- Inhibition of Enzymes : Many pyrazole compounds act as inhibitors of key enzymes involved in cancer progression and inflammation, such as COX and various kinases.
- Cell Cycle Arrest : Some studies suggest that these compounds may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antimicrobial Mechanisms : The antimicrobial activity is often attributed to the disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Case Studies
One notable case study involved the synthesis and evaluation of a series of pyrazole derivatives for their anticancer properties against multiple cancer cell lines, including breast and lung cancers. The results highlighted the effectiveness of these compounds in reducing cell viability and inducing apoptosis through various pathways .
Properties
IUPAC Name |
1-(piperidin-2-ylmethyl)pyrazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4/c10-8-5-12-13(6-8)7-9-3-1-2-4-11-9/h5-6,9,11H,1-4,7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPLGETXCSLWIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CN2C=C(C=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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